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molecular formula C12H14N2O3 B8383574 4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester

4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester

Cat. No. B8383574
M. Wt: 234.25 g/mol
InChI Key: BXVNMSZPUHWCHF-UHFFFAOYSA-N
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Patent
US06656926B2

Procedure details

Lithium aluminum hydride (5.84 mL, 5.84 mmol, 1.0 M solution in Et2O) was added to a solution of 10 (595 mg, 2.59 mmol) in THF (12 mL) under argon. The reaction was then heated at reflux for 15 min, quenched by careful addition of H2O followed by 1 M NaOH, then extracted with CH2Cl2 (3×). The combined organic layers were dried over Na2SO4 and evaporated to afford 11 (490 mg, 94%) as a brown oil which was used without further purification; 1H NMR (CDCl3): δ 6.95 (1H, d), 6.71 (1H, d), 6.34 (1H, s), 4.77 (2H, s), 3.87 (3H, s), 3.74 (3H, s).
Quantity
5.84 mL
Type
reactant
Reaction Step One
Name
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[N:12]([CH3:23])[C:13]2[C:18]([CH:19]=1)=[C:17]([NH2:20])[C:16]([O:21][CH3:22])=[CH:15][CH:14]=2)=O>C1COCC1>[NH2:20][C:17]1[C:16]([O:21][CH3:22])=[CH:15][CH:14]=[C:13]2[C:18]=1[CH:19]=[C:11]([CH2:9][OH:8])[N:12]2[CH3:23] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.84 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
595 mg
Type
reactant
Smiles
COC(=O)C=1N(C2=CC=C(C(=C2C1)N)OC)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched by careful addition of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=C(N(C2=CC=C1OC)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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